6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one
Overview
Description
The compound “6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one” is a type of tetrahydro-pyrimidoazepine . These compounds are known to be useful as TRPV1 modulators and can be used in pharmaceutical compositions for the treatment of disease states, disorders, and conditions mediated by TRPV1 .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction . This process is substrate-oriented and results in the formation of highly diastereoselective tetrahydro-spiro compounds . The reaction conditions involve the use of non-hazardous solvents and facilitate good to excellent reaction yields of the target compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a seven-membered heterocyclic compound containing nitrogen . The molecular formula is C15H17N3 .Chemical Reactions Analysis
The compound undergoes rearrangement when treated with phosphoryl chloride, leading to the formation of vinylpyrrolo-pyrimidines . This reaction involves probable intermediates .Scientific Research Applications
Synthesis of Nitrogen-Containing Spiro Compounds
The compound serves as a precursor in the synthesis of novel nitrogen-containing spiro compounds. These compounds are significant due to their inherent three-dimensional structure and potential pharmacological applications, including anti-cancer, anti-HIV, antifungal, antibacterial, antidiabetic, and cytotoxic properties .
Development of Nucleotide Mimics
Researchers have utilized the compound in the development of nucleotide mimics. These mimics play a crucial role in the study of biological processes and can serve as inhibitors of enzymes like matrix metalloproteinases (MMPs), which are involved in cancer progression .
Anticancer Agents
The compound has been used in the creation of anticancer agents. Its derivatives have shown promise in selectively down-regulating the estrogen receptor and possessing anti-cancer activity, which is crucial in the treatment of hormone-responsive cancers .
Material Science Applications
In material science, the compound’s derivatives can be used to create new materials with potential applications in various fields, including electronics, photonics, and biotechnology .
Mechanism of Action
Target of Action
The primary target of 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one, also known as 3,5,6,7,8,9-hexahydro-4h-pyrimido[4,5-d]azepin-4-one, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
The compound interacts with its target, TRPV1, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby preventing the downstream effects associated with TRPV1 activation .
Biochemical Pathways
Given its role as a trpv1 antagonist, it likely impacts pathways related to pain perception and inflammation, as trpv1 is known to play a key role in these processes .
Pharmacokinetics
The compound has been identified as having good in vitro and in vivo potency and acceptable physical properties , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a TRPV1 antagonist, the action of 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one at the molecular and cellular level would likely result in the inhibition of TRPV1-mediated responses. This could potentially lead to a reduction in pain perception and inflammation .
properties
IUPAC Name |
3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-6-1-3-9-4-2-7(6)10-5-11-8/h5,9H,1-4H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNFPZIIHKFPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676979 | |
Record name | 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
46001-09-6 | |
Record name | 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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